Benzyloxycarbonylalanyl-alanine chloromethyl ketone

Serine protease inhibitor Mesentericopeptidase Subsite specificity

Benzyloxycarbonylalanyl-alanine chloromethyl ketone (Z-Ala-Ala-CH₂Cl, Cbz-Ala-Ala-CMK, CAS 51166-66-6) is a synthetic dipeptidyl chloromethyl ketone with molecular formula C₁₅H₁₉ClN₂O₄ and molecular weight 326.78 g/mol. The compound belongs to the peptide chloromethyl ketone class of active-site-directed, irreversible serine protease inhibitors.

Molecular Formula C15H19ClN2O4
Molecular Weight 326.77 g/mol
CAS No. 51166-66-6
Cat. No. B12781834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyloxycarbonylalanyl-alanine chloromethyl ketone
CAS51166-66-6
Molecular FormulaC15H19ClN2O4
Molecular Weight326.77 g/mol
Structural Identifiers
SMILESCC(C(=O)CCl)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H19ClN2O4/c1-10(13(19)8-16)17-14(20)11(2)18-15(21)22-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)(H,18,21)/t10-,11-/m0/s1
InChIKeyVRFYYHMAJJSYOD-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyloxycarbonylalanyl-alanine Chloromethyl Ketone (CAS 51166-66-6): Dipeptide Serine Protease Inhibitor with Defined Primary Specificity


Benzyloxycarbonylalanyl-alanine chloromethyl ketone (Z-Ala-Ala-CH₂Cl, Cbz-Ala-Ala-CMK, CAS 51166-66-6) is a synthetic dipeptidyl chloromethyl ketone with molecular formula C₁₅H₁₉ClN₂O₄ and molecular weight 326.78 g/mol . The compound belongs to the peptide chloromethyl ketone class of active-site-directed, irreversible serine protease inhibitors [1]. Its structure comprises an N-terminal benzyloxycarbonyl (Z/Cbz) protecting group, two L-alanine residues occupying the P2 and P1 positions, and a C-terminal chloromethyl ketone warhead that alkylates catalytic residues upon enzyme binding. Unlike longer tripeptide or tetrapeptide CMK inhibitors (e.g., Z-Ala-Ala-Pro-Phe-CMK or MeOSuc-Ala-Ala-Pro-Phe-CMK), this dipeptide occupies fewer enzyme subsites, conferring a distinct selectivity profile that cannot be replicated by simply truncating longer inhibitors [1] [2].

Why Generic Substitution Fails for Benzyloxycarbonylalanyl-alanine Chloromethyl Ketone: Sequence-Dependent Specificity of Peptide CMK Inhibitors


Chloromethyl ketone protease inhibitors cannot be generically interchanged because their enzyme selectivity is exquisitely governed by the peptide sequence occupying the P1 and P2 positions. Even a single amino acid change at the P1 site (the residue that directly docks into the primary specificity pocket) can invert the rank order of reactivity against a given enzyme, as demonstrated when Z-Ala-Aa-CH₂Cl dipeptides were systematically compared on mesentericopeptidase: Z-Ala-Leu-CH₂Cl was markedly more reactive than Z-Ala-Ala-CH₂Cl, which was in turn more reactive than Z-Ala-Phe-CH₂Cl, with Z-Ala-Val-CH₂Cl being least reactive [1]. Furthermore, dipeptide CMK inhibitors such as Z-Ala-Ala-CH₂Cl bind and inactivate via a structurally defined dual-covalent mechanism involving both the catalytic histidine and serine residues, a binding geometry that is fundamentally dependent on the dipeptide backbone length and cannot be achieved by truncated single-amino-acid CMK analogs [2]. These sequence-level and structural-level determinants mean that substituting Z-Ala-Ala-CH₂Cl with a different peptide CMK—even one differing by only one residue—produces a functionally distinct reagent with altered enzyme targeting.

Benzyloxycarbonylalanyl-alanine Chloromethyl Ketone (CAS 51166-66-6): Quantitative Comparator Evidence for Procurement Selection


Primary Specificity Rank-Order on Mesentericopeptidase: Z-Ala-Ala-CH₂Cl Position Among Four Dipeptide CMK Comparators

In a systematic study of mesentericopeptidase primary specificity, a series of dipeptide chloromethyl ketones of general formula benzyloxycarbonyl-Ala-Aa-CH₂Cl (where Aa = Ala, Val, Leu, Phe) were directly compared. Z-Ala-Ala-CH₂Cl ranked second in reactivity among the four analogs, with the order: Aa = Leu ≫ Ala > Phe > Val [1]. This ranking was derived from kinetic inactivation measurements under identical conditions. Z-Ala-Ala-CH₂Cl thus occupies a defined intermediate position: it is less reactive than the leucine analog but significantly more reactive than the phenylalanine and valine analogs on this subtilisin-family serine protease.

Serine protease inhibitor Mesentericopeptidase Subsite specificity Dipeptide chloromethyl ketone

Crystallographically Defined Dual-Covalent Binding Mode to Proteinase K at 2.2–5.0 Å Resolution

The X-ray crystal structure of carbobenzoxy-Ala-Ala-chloromethyl ketone (identical to Z-Ala-Ala-CH₂Cl) complexed with proteinase K was solved using difference Fourier methods and refined to R = 22% for 9,400 reflections between 2.2 and 5.0 Å resolution [1]. The inhibitor forms two covalent bonds to the enzyme: the methylene carbon is linked to Nε2 of catalytic His68, and the ketone carbonyl carbon is linked to Oγ of catalytic Ser221. Additionally, the inhibitor backbone participates in a three-stranded antiparallel β-sheet with the enzyme, with two hydrogen bonds from the peptide NH of Ser221 and the side-chain NH₂ of Asn160 anchoring the hemiketal oxyanion in the oxyanion hole. This dual-covalent, β-sheet-stabilized binding mode is structurally distinct from the binding of longer tetrapeptide CMK inhibitors to proteinase K, which engage additional subsites (S3, S4) and display different hydrogen-bonding networks [2].

Proteinase K inhibition Crystal structure Covalent inhibitor Enzyme-inhibitor complex

P1 Residue Governs Proteinase K Inhibitory Potency: Dipeptide CMK Context Contrasted with Tetrapeptide Commercial Inhibitors

Although direct inhibitory concentration data for Z-Ala-Ala-CH₂Cl on proteinase K are not reported at a single defined IC₅₀, cross-study comparison of structurally related CMK inhibitors reveals that P1 residue identity is the dominant determinant of proteinase K inhibition potency. MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl (P1 = Phe) achieves effective proteinase K inhibition at 0.05 mM in an RT-PCR protection assay, whereas MeOSuc-Ala-Ala-Pro-Val-CH₂Cl (P1 = Val) requires a 10-fold higher concentration (0.5 mM) to produce equivalent target RNA signal (Ct = 30), and the sequence-rearranged analog MeOSuc-Ala-Pro-Ala-Phe-CH₂Cl (APAF) provides no inhibition under identical conditions [1]. These data establish that P1 Ala, as present in Z-Ala-Ala-CH₂Cl, projects intermediate inhibitory character: Z-Ala-Ala-CH₂Cl (P1 Ala) is expected to exhibit potency between the strongly inhibitory P1 Phe analogs and the weakly inhibitory P1 Val analogs on proteinase K, consistent with the rank-order observed on mesentericopeptidase [2].

Proteinase K inhibitor potency RT-PCR inhibitor comparison P1 specificity Chloromethyl ketone SAR

Mechanistic Divergence: Z-Protected CMK Inactivation Targets Lysine Rather Than Cysteine Residues on Aminoacylase

In a mechanistic study on aminoacylase, chloromethyl ketone analogs bearing an N-terminal benzyloxycarbonyl (Z) protecting group—specifically benzyloxycarbonylalanyl chloromethyl ketone (Z-Ala-CH₂Cl) and tosylphenylalanyl chloromethyl ketone—were shown to inactivate the enzyme through covalent substitution of the ε-amino group of one lysine residue per active site, not through alkylation of cysteine thiol groups [1]. In contrast, unprotected amino acid chloromethyl ketones (H-Ala-CH₂Cl, H-Leu-CH₂Cl) inactivated aminoacylase by blocking four cysteine SH groups per enzyme molecule [1]. This mechanistic bifurcation—lysine targeting by Z-protected CMKs versus cysteine targeting by unprotected CMKs—is directly attributable to the N-terminal Z group. Since Z-Ala-Ala-CH₂Cl bears the same Z-protected alanine N-terminus, it is expected by class-level inference to share this lysine-directed inactivation preference, distinguishing it functionally from unprotected dipeptide CMKs such as H-Ala-Ala-CH₂Cl.

Aminoacylase inactivation Alkylation target Z-protecting group effect Lysine modification

Reversible Competitive Inhibition Pattern on Proteasome by Tripeptide Cbz-CMK Contrasts with Irreversible Serine Protease Inactivation by Dipeptide Cbz-Ala-Ala-CMK

The tripeptide chloromethyl ketone Cbz-Ala-Ala-Phe-CH₂Cl inhibits the Thermoplasma acidophilum proteasome in a reversible and predominantly competitive manner, whereas dipeptide CMK inhibitors such as Z-Ala-Ala-CH₂Cl have been demonstrated by X-ray crystallography to form irreversible dual-covalent adducts with serine protease active sites (His68 and Ser221 of proteinase K) [1] [2]. This functional divergence—reversible competitive inhibition of the proteasome multi-catalytic complex versus irreversible covalent inactivation of monomeric serine proteases—highlights that extending the peptide chain from dipeptide (Ala-Ala) to tripeptide (Ala-Ala-Phe) fundamentally alters both the enzyme target spectrum and the inhibition mechanism. Z-Ala-Ala-CH₂Cl is therefore unsuitable as a proteasome inhibitor but is validated as an irreversible serine protease active-site titrant.

Proteasome inhibition Reversible vs irreversible Cbz-peptide CMK Competitive inhibition

Procurement-Guiding Application Scenarios for Benzyloxycarbonylalanyl-alanine Chloromethyl Ketone (CAS 51166-66-6) Based on Validated Evidence


Active-Site Titration and Irreversible Labeling of Subtilisin-Family Serine Proteases

The crystallographically demonstrated dual-covalent binding of Z-Ala-Ala-CH₂Cl to both His68 and Ser221 of proteinase K establishes this dipeptide CMK as a validated active-site titrant for subtilisin-family serine proteases [1]. Its intermediate P1 Ala reactivity—situated between highly reactive P1 Leu and weakly reactive P1 Val CMK analogs—makes it suitable for stoichiometric 1:1 enzyme-inhibitor complex formation without the excessive reactivity that could lead to off-target alkylation [2]. Researchers performing enzyme concentration determination, active-site labeling, or mechanism-of-inhibition studies on subtilisin-like enzymes should select this compound over tetrapeptide CMKs (which occupy additional subsites and may exhibit altered stoichiometry) or unprotected dipeptide CMKs (which lack the Z-group that directs lysine over cysteine targeting) [3].

Probing S1 Subsite Specificity in Subtilisin and Related Serine Endopeptidases

The systematic rank-order study of Z-Ala-Aa-CH₂Cl inhibitors on mesentericopeptidase (Leu ≫ Ala > Phe > Val) provides a validated framework for using Z-Ala-Ala-CH₂Cl as the Ala-defined reference point in S1 subsite specificity profiling [2]. When comparing the inactivation rates of Z-Ala-Ala-CH₂Cl against Z-Ala-Leu-CH₂Cl, Z-Ala-Phe-CH₂Cl, and Z-Ala-Val-CH₂Cl on a novel serine protease, the relative reactivity ratios reveal the enzyme's S1 pocket preference. This four-inhibitor panel approach, with Z-Ala-Ala-CH₂Cl as the central reference, enables quantitative subsite mapping without requiring custom synthesis of additional peptide CMKs beyond commercially available analogs.

Crystallographic Co-Complex Studies Requiring a Structurally Defined Dipeptide Inhibitor

Z-Ala-Ala-CH₂Cl is one of the few dipeptide chloromethyl ketone inhibitors for which a high-resolution enzyme co-crystal structure has been solved and refined, providing a validated structural model of its binding geometry (dual-covalent attachment, antiparallel β-sheet formation, oxyanion hole occupancy) [1]. For structural biology groups pursuing co-crystallization of novel serine proteases with an affinity label, this compound offers a structurally precedented, shorter-chain alternative to tetrapeptide CMKs. The dipeptide scaffold may be preferred when the target enzyme has a restricted active-site cleft that cannot accommodate longer inhibitors occupying S3–S4 subsites [4].

Discrimination of Serine Protease from Cysteine Protease Activity in Complex Biological Samples

The class-level mechanistic evidence that Z-protected chloromethyl ketones preferentially target lysine ε-amino groups (characteristic of serine protease active sites) rather than cysteine thiol groups, as shown on aminoacylase, supports the use of Z-Ala-Ala-CH₂Cl as a serine-protease-directed inhibitor in samples containing both serine and cysteine protease activities [3]. This contrasts with unprotected dipeptide CMKs that predominantly alkylate cysteine residues. When experimental protocols require selective irreversible inactivation of serine proteases while minimizing cysteine protease interference—for example, in cell lysate profiling or proteolytic pathway dissection—Z-Ala-Ala-CH₂Cl is mechanistically better suited than H-Ala-Ala-CH₂Cl or other unprotected CMK analogs.

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